molecular formula C21H38ClN B8379012 Benzyldodecyldimethyl ammonium chloride

Benzyldodecyldimethyl ammonium chloride

Cat. No.: B8379012
M. Wt: 340.0 g/mol
InChI Key: DJDFJRPSKMFYIG-UHFFFAOYSA-N
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Description

Benzyldodecyldimethyl ammonium chloride (CAS 139-07-1), also known as dodecyl dimethyl benzyl ammonium chloride (DDABAC), is a cationic quaternary ammonium compound (QAC) belonging to the benzalkonium chloride (BAC) family. Its molecular formula is C21H38ClN, with a molecular weight of 339.98 g/mol . Structurally, it consists of a benzyl group, a dodecyl (C12) alkyl chain, and two methyl groups attached to a central nitrogen atom, forming a positively charged ammonium ion paired with a chloride counterion .

Properties

Molecular Formula

C21H38ClN

Molecular Weight

340.0 g/mol

IUPAC Name

dimethyl(13-phenyltridecyl)azanium;chloride

InChI

InChI=1S/C21H37N.ClH/c1-22(2)20-16-11-9-7-5-3-4-6-8-10-13-17-21-18-14-12-15-19-21;/h12,14-15,18-19H,3-11,13,16-17,20H2,1-2H3;1H

InChI Key

DJDFJRPSKMFYIG-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCCCCCCCCCCCC1=CC=CC=C1.[Cl-]

Origin of Product

United States

Scientific Research Applications

Antiseptic and Disinfectant Properties

Benzyldodecyldimethyl ammonium chloride exhibits strong antiseptic qualities, making it effective in reducing microbial contamination in various settings. It is commonly used in:

  • Healthcare Facilities : As a disinfectant to reduce hospital-acquired infections.
  • Laboratories : To sanitize surfaces and equipment.

A study highlighted the effectiveness of quaternary ammonium compounds, including this compound, in controlling microbial growth in laboratory environments .

Pharmaceutical Formulations

This compound serves as an excipient in pharmaceutical formulations, enhancing the stability and solubility of active ingredients. It plays several roles:

  • Emulsifying Agent : Helps in the formation of stable emulsions.
  • Preservative : Extends the shelf life of products such as eye drops by preventing microbial growth .

Case studies have demonstrated its utility in developing novel excipients that improve drug delivery systems .

Water Treatment

This compound is used in water treatment processes due to its ability to inhibit the growth of algae and bacteria. Its effectiveness is noted in:

  • Cooling Water Systems : Prevents biofouling and microbial corrosion in industrial cooling systems.
  • Oil and Gas Industries : Acts as a biocide to control microbial growth that can lead to corrosion .

Textile Industry

In the textile sector, this compound functions as an antistatic agent and softener, enhancing the quality of fabrics during processing. It also acts as an emulsifying agent in dyeing processes .

Environmental and Safety Considerations

While this compound is effective as a disinfectant and biocide, concerns regarding its environmental impact have been raised. Studies indicate potential toxicity to aquatic organisms, necessitating careful management during use .

Occupational Exposure

Research has documented cases of occupational asthma linked to exposure to quaternary ammonium compounds like this compound. These studies emphasize the importance of monitoring exposure levels among workers handling these chemicals .

Efficacy in Disinfection

A recent study evaluated the efficacy of this compound against various pathogens in healthcare settings, demonstrating significant reductions in microbial load on surfaces treated with this disinfectant .

Chemical Reactions Analysis

Antimicrobial Activity and Biomolecular Interactions

BDDA-Cl’s biocidal action stems from its cationic surfactant properties :

Key Reactions in Microbial Inactivation

  • Cell Membrane Disruption :

    • The C12 alkyl chain penetrates lipid bilayers, causing dissociation and leakage of cellular contents .

    • Gram-positive bacteria (e.g., Staphylococcus) are more susceptible than Gram-negative species due to differences in membrane complexity .

  • Enzyme Denaturation :

    • Quaternary ammonium groups deactivate critical enzymes by disrupting tertiary structures and active sites .

Activity Metrics Value Source
Optimal Chain Length (C12)Highest bactericidal
Minimum Inhibitory Conc. (MIC)10–50 mg/L

Environmental Degradation Pathways

BDDA-Cl undergoes biodegradation via sequential modifications :

Degradation Steps

  • Debenzylation : Cleavage of the benzyl group yields dodecyl dimethylamine and benzyl chloride .

  • Dealkylation : Removal of the C12 chain produces dimethylamine and dodecanal .

  • Demethylation : Breakdown to ammonia and CO₂ via hydroxylation and Fenton reactions .

Degradation Product Environmental Impact Source
Benzyl ChlorideToxic intermediate
DodecanalFurther oxidized to fatty acids
Ammonia (NH₃)Contributes to eutrophication

Half-Life : BDDA-Cl persists longer in anaerobic environments due to reduced microbial activity .

Interactions in Wastewater Treatment Systems

BDDA-Cl impacts microbial consortia in bioreactors :

Effect Mechanism Source
Ammonia Removal InhibitionDisrupts Nitrosomonas spp. metabolism
EPS AlterationReduces polysaccharide content in biofilms
Antibiotic Resistance TransferEnhances plasmid conjugation via OM permeability

Concentration-Dependent Effects :

  • ≤30 mg/L : Partial recovery of nitrification .

  • ≥50 mg/L : 60% reduction in ammonia removal efficiency .

Implications for Antibiotic Resistance

BDDA-Cl promotes horizontal gene transfer (HGT) of antibiotic resistance genes (ARGs) :

  • Mechanisms :

    • Increases outer membrane permeability by reducing lipopolysaccharides.

Parameter Effect on ARG Transfer Source
0.4 mg/L BDDA-Cl3.5-fold increase in conjugation
4 mg/L BDDA-Cl8.2-fold increase in conjugation

Industrial and Environmental Byproducts

Synthesis and degradation generate several byproducts :

Byproduct Source
BenzaldehydeOxidation of benzyl chloride
DimethylbenzylamineIncomplete quaternization
Chlorinated toluenesSide reactions during alkylation

Comparison with Similar Compounds

Research Highlights and Data Gaps

  • Synergistic Formulations : DDABAC combined with glutaraldehyde reduces biofilm formation in cooling towers .
  • Ecotoxicity Contradictions: Older studies underestimate QAC toxicity; recent data reveal chronic effects on aquatic reproduction (e.g., Ceriodaphnia dubia NOEC: 0.01 mg/L) .
  • Biodegradability : Shorter chains (C12) degrade faster, but metabolite toxicity remains unstudied .

Preparation Methods

Reaction Conditions and Mechanism

The synthesis of benzyldodecyldimethyl ammonium chloride traditionally involves the quaternization of dodecyldimethylamine with benzyl chloride. This exothermic reaction proceeds via nucleophilic substitution, where the tertiary amine reacts with benzyl chloride to form the quaternary ammonium salt:

C12H25N(CH3)2+C6H5CH2ClC12H25(CH3)2N+CH2C6H5Cl\text{C}{12}\text{H}{25}\text{N}(\text{CH}3)2 + \text{C}6\text{H}5\text{CH}2\text{Cl} \rightarrow \text{C}{12}\text{H}{25}(\text{CH}3)2\text{N}^+\text{CH}2\text{C}6\text{H}5 \cdot \text{Cl}^-

Reaction temperatures typically range from 80°C to 100°C, with durations of 2–6 hours depending on solvent systems. For example, a 5-hour reaction at 95–100°C in propylene glycol yielded a product containing 50.16% quaternary ammonium compounds.

Solvent Systems and Their Impact

Solvents play a critical role in stabilizing intermediates and facilitating homogenous mixing. Propylene glycol is commonly used due to its high boiling point (188°C) and compatibility with quaternary ammonium salts. Post-reaction dilution with water reduces viscosity and enhances product stability. A study combining 436 g propylene glycol with 419 g water achieved a 50% active ingredient solution.

Purification Techniques

Crude products often contain unreacted amines, alkyl chlorides, and residual benzyl chloride. Purification methods include:

  • Vacuum distillation : Removes low-boiling-point impurities like benzyl chloride (boiling point: 179°C).

  • Recrystallization : Acetone recrystallization reduced impurities to <2% in microwave-assisted syntheses.

  • Chromatography : High-performance liquid chromatography (HPLC) confirmed >96% purity in optimized batches.

Microwave-Assisted Synthesis

Advantages in Reaction Efficiency

Microwave irradiation significantly accelerates reaction kinetics. A method involving dimethylamine, chlorotetradecane, and benzyl chloride achieved complete conversion in 2 minutes at 120°C. The rapid heating reduces side reactions, yielding a colorless liquid requiring minimal purification.

Yield and Purity Comparisons

ParameterTraditional MethodMicrowave Method
Reaction Time5–6 hours2 minutes
Temperature95–100°C120°C
Purity50–96.7%>95%
Energy ConsumptionHighLow

Microwave synthesis reduces energy use by 70% but requires specialized equipment, limiting scalability.

Influence of Reactant Ratios and Purity

Optimal Mass Ratios

Stoichiometric excess of benzyl chloride ensures complete amine conversion. A mass ratio of 1.57:1 (tertiary amine:benzyl chloride) produced 96.7% quaternary ammonium compounds, while a 1.81:1 ratio minimized residual amines to 1.1%.

Benzyl Chloride Refinement

Impurities in benzyl chloride, such as chlorotoluene isomers, adversely affect product quality. Distillation at 177–178°C increased benzyl chloride purity to 98.5%, reducing byproducts to <1.5%.

Industrial-Scale Production Considerations

Scalability Challenges

Traditional batch reactors face heat transfer limitations during scale-up. Continuous-flow systems, though capital-intensive, mitigate thermal gradients and improve consistency .

Q & A

Q. What validated analytical methods are recommended for quantifying BDDAC in environmental or biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is widely used for BDDAC quantification. Key steps include:

  • Sample preparation : Hydrolysis (60°C water bath for 1 hour) followed by liquid-liquid extraction using dichloromethane .
  • Detection conditions : Column temperature (40°C), flow rate (1.0 mL/min), and UV detection at 254 nm .
  • Calibration : Linear standard curves (R² > 0.99) with a detection limit of 0.003 µg/mL .
  • Recovery validation : Spike-and-recovery tests in matrices like wastewater (85–95% recovery) .

Q. How does BDDAC exert its antimicrobial activity, and what factors influence its efficacy?

Methodological Answer: BDDAC disrupts microbial cell membranes via electrostatic interactions between its quaternary ammonium group and phospholipids. Key factors affecting efficacy include:

  • Chain length : C12 (dodecyl) chains optimize lipid bilayer penetration .
  • pH stability : Effective in neutral to slightly alkaline conditions (pH 6–8) due to reduced hydrolysis .
  • Concentration : Minimum inhibitory concentrations (MICs) range from 0.5–5 µg/mL for Gram-positive bacteria .

Q. What protocols are recommended for detecting BDDAC in environmental water samples?

Methodological Answer: Solid-phase extraction (SPE) coupled with LC-MS/MS provides high sensitivity:

  • SPE cartridges : Use C18-modified silica to retain BDDAC .
  • Elution : Methanol:acetic acid (9:1 v/v) for optimal recovery .
  • Quantification : Monitor m/z 304 → 91 (BDDAC) and m/z 312 → 91 (internal standard) .
  • Environmental data : Typical concentrations in treated wastewater are <0.1 µg/L .

Advanced Research Questions

Q. How can researchers resolve contradictions in BDDAC toxicity data across studies?

Methodological Answer: Discrepancies often arise from variations in test organisms and exposure conditions. A tiered approach is recommended:

  • In vitro assays : Use Vibrio fischeri bioluminescence inhibition (EC₅₀: 0.8–1.2 mg/L) .
  • In vivo models : Zebrafish embryo assays (LC₅₀: 2.5 mg/L) to assess developmental toxicity .
  • Mechanistic studies : Compare membrane integrity (propidium iodide staining) vs. metabolic disruption (ATP assays) .

Q. What experimental strategies optimize BDDAC formulation stability for long-term applications?

Methodological Answer: Stability is influenced by counterion selection and storage conditions:

  • Counterion effects : Chloride salts show higher thermal stability vs. bromide (decomposition <5% at 40°C over 6 months) .
  • Additives : Ethylenediaminetetraacetic acid (EDTA) chelates metal ions, reducing catalytic degradation .
  • Accelerated testing : Use Arrhenius modeling (25–60°C) to predict shelf life .

Q. How do structural modifications (e.g., alkyl chain length) impact BDDAC’s bioactivity and environmental persistence?

Methodological Answer: Structure-activity relationships (SARs) can be explored via:

  • Analog synthesis : Compare C12 (BDDAC) vs. C14/C16 homologs .
  • Bioactivity assays : Longer chains (C16) increase MICs by 2–3× but reduce biodegradability (half-life >30 days) .
  • QSAR modeling : LogP values >4.5 correlate with heightened ecotoxicity (e.g., Daphnia magna LC₅₀ <1 mg/L) .

Q. What advanced techniques characterize BDDAC interactions with coexisting surfactants in wastewater?

Methodological Answer: Isothermal titration calorimetry (ITC) and molecular dynamics (MD) simulations reveal:

  • Synergistic effects : BDDAC + sodium dodecyl sulfate (SDS) form micelles with lower critical micelle concentration (CMC: 0.1 mM) .
  • Antagonistic effects : Coexistence with nonionic surfactants (e.g., Triton X-100) reduces antimicrobial efficacy by 40% .

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